molecular formula C13H10Cl3NO2S B10973114 N-benzyl-2,4,5-trichlorobenzenesulfonamide

N-benzyl-2,4,5-trichlorobenzenesulfonamide

Cat. No.: B10973114
M. Wt: 350.6 g/mol
InChI Key: LKBQRBKMICACMR-UHFFFAOYSA-N
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Description

N-benzyl-2,4,5-trichlorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,4,5-trichlorobenzenesulfonamide typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,4,5-Trichlorobenzenesulfonyl chloride+BenzylamineThis compound+HCl\text{2,4,5-Trichlorobenzenesulfonyl chloride} + \text{Benzylamine} \rightarrow \text{this compound} + \text{HCl} 2,4,5-Trichlorobenzenesulfonyl chloride+Benzylamine→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,4,5-trichlorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative.

Scientific Research Applications

N-benzyl-2,4,5-trichlorobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-benzyl-2,4,5-trichlorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial enzymes involved in folic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2,4,5-trichlorobenzenesulfonamide is unique due to the specific arrangement of chlorine atoms on the benzene ring and the presence of the benzyl group

Properties

Molecular Formula

C13H10Cl3NO2S

Molecular Weight

350.6 g/mol

IUPAC Name

N-benzyl-2,4,5-trichlorobenzenesulfonamide

InChI

InChI=1S/C13H10Cl3NO2S/c14-10-6-12(16)13(7-11(10)15)20(18,19)17-8-9-4-2-1-3-5-9/h1-7,17H,8H2

InChI Key

LKBQRBKMICACMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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